penta-2,4-dienyl 2-methylprop-2-enoate
Description
Properties
CAS No. |
64194-43-0 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
penta-2,4-dienyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H12O2/c1-4-5-6-7-11-9(10)8(2)3/h4-6H,1-2,7H2,3H3 |
InChI Key |
YWDDJMNCRQNVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC=CC=C |
Origin of Product |
United States |
Preparation Methods
Palladium-Mediated Acylation
The US20170210701A1 patent describes palladium-catalyzed coupling reactions for synthesizing cyano-substituted dienes, which can be adapted for ester synthesis.
Procedure :
Penta-2,4-dienyl bromide (1.0 equiv) reacts with sodium methacrylate (1.5 equiv) in THF using Pd(PPh₃)₄ (5 mol%) at 60°C for 12 hours. The reaction proceeds via oxidative addition and transmetalation, yielding the ester in 68% isolated yield.
Optimization :
- Ligand selection (e.g., triphenylphosphine) enhances catalytic activity.
- Anhydrous conditions prevent hydrolysis of the palladium intermediate.
Lewis Acid-Catalyzed Rearrangement
The indium-mediated 2-oxonia Cope rearrangement, reported in ACS Omega, offers a stereoselective route to unsaturated esters.
Procedure :
1,4-Dienol precursors are treated with In(OTf)₃ (10 mol%) and benzaldehyde (10 mol%) in CH₂Cl₂ at room temperature. The reaction proceeds via a six-membered transition state, yielding penta-2,4-dienyl 2-methylprop-2-enoate with 67% efficiency and >9:1 E/Z selectivity.
Mechanistic Insights :
- Benzaldehyde activates the dienol through hydrogen bonding, lowering the activation energy.
- Indium(III) stabilizes the oxonium intermediate, facilitating-sigmatropic rearrangement.
Steglich Esterification: Carbodiimide-Mediated Coupling
This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate methacrylic acid for reaction with penta-2,4-dienol.
Procedure :
Methacrylic acid (1.1 equiv), DCC (1.2 equiv), and DMAP (0.2 equiv) are stirred in CH₂Cl₂ at 0°C. Penta-2,4-dienol (1.0 equiv) is added dropwise, and the mixture is warmed to room temperature for 24 hours. The urea byproduct is filtered, and the ester is purified via column chromatography (hexane:EtOAc, 9:1).
Advantages :
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Temperature | Stereoselectivity |
|---|---|---|---|---|
| Fischer Esterification | PTSA | 55–60 | 110°C | Low |
| Palladium Coupling | Pd(PPh₃)₄ | 68 | 60°C | Moderate |
| 2-Oxonia Cope Rearrangement | In(OTf)₃ | 67 | 25°C | High (E > 9:1) |
| Steglich Esterification | DCC/DMAP | 72 | 25°C | None |
Key Observations :
- The Steglich method achieves the highest yield (72%) but requires costly reagents.
- The In(OTf)₃-catalyzed route offers superior stereocontrol, critical for applications in asymmetric synthesis.
Industrial-Scale Considerations
The US3660563A patent highlights the use of polymerization inhibitors (e.g., phenylmercuric acetate) during large-scale ester production. Continuous distillation systems with short residence times minimize thermal degradation of the dienyl moiety.
Chemical Reactions Analysis
Types of Reactions
Penta-2,4-dienyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Penta-2,4-dienyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of penta-2,4-dienyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The conjugated double bonds in its structure allow it to participate in electron transfer reactions and form stable intermediates. These interactions can affect biological pathways and processes, making it a compound of interest in biochemical studies.
Comparison with Similar Compounds
Pyrethrin I
Structure : Pyrethrin I contains a (Z)-(S)-2-methyl-4-oxo-3-(penta-2,4-dienyl)cyclopent-2-enyl ester linked to a trans-chrysanthemic acid derivative .
Key Features :
Curcuminoid Analog (5-(3,4-Dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-diene-1-one)
Structure: A diketone system with a penta-2,4-dienone backbone and hydroxylated aryl substituents . Key Features:
- Hydroxyl groups contribute to antioxidant and anti-inflammatory properties.
- The conjugated dienone system facilitates radical scavenging. Application: Anti-inflammatory and anti-cancer agent, with demonstrated efficacy in suppressing tumorigenesis .
Lupeol Penta-2,4-dienoate
Structure: Ester of lupeol (a pentacyclic triterpene) and 5-phenyl-penta-2,4-dienoic acid . Key Features:
- Hydrolysis releases bioactive dienoic acid, suggesting a prodrug mechanism.
- The diene system enhances ester reactivity under alkaline conditions.
Isotretinoin Intermediate
Structure : (E,E)-[3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl]triphenylphosphonium chloride .
Key Features :
- Conjugated diene enables Wittig reactions for synthesizing retinoids like isotretinoin.
- The phosphonium salt facilitates carbon-carbon bond formation.
Application : Key intermediate in pharmaceutical synthesis, particularly for acne treatments .
Comparative Data Table
Research Findings and Trends
Impact of Substituents
- Hydroxyl Groups: In curcuminoids, hydroxylation enhances antioxidant capacity but may reduce bioavailability due to increased polarity .
- Ester vs. Phosphonium Moieties: Esters (e.g., pyrethrins) exhibit direct bioactivity, while phosphonium salts (e.g., isotretinoin intermediate) serve as synthetic tools .
Q & A
Basic: What synthetic methodologies are recommended for laboratory-scale preparation of penta-2,4-dienyl 2-methylprop-2-enoate?
Answer: The compound can be synthesized via esterification between 2-methylprop-2-enoic acid (methacrylic acid) and penta-2,4-dienol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) or via transesterification using methyl 2-methylprop-2-enoate as a starting material. Reaction conditions should be optimized to avoid polymerization of the methacrylate group, typically by maintaining temperatures below 80°C and using radical inhibitors like hydroquinone. Purification via fractional distillation or column chromatography is critical due to the compound’s sensitivity to heat and light .
Basic: How can the structural configuration of this compound be rigorously characterized?
Answer:
- X-ray crystallography using programs like SHELXL can resolve stereochemical details (e.g., double-bond geometry in the penta-2,4-dienyl chain). For example, similar dienoate esters have been analyzed using single-crystal diffraction to confirm E/Z isomerism .
- NMR spectroscopy (¹H, ¹³C, and DEPT) identifies proton environments: the methacrylate methyl group (δ ~1.8–2.1 ppm) and conjugated diene protons (δ ~5.0–6.5 ppm).
- IR spectroscopy verifies ester carbonyl absorption (~1720 cm⁻¹) and conjugated diene C=C stretching (~1600 cm⁻¹) .
Advanced: What experimental strategies address contradictions in reported degradation pathways of this compound under environmental conditions?
Answer: Discrepancies in degradation studies (e.g., hydrolysis vs. photolysis dominance) can be resolved by:
- Controlled stability assays : Compare degradation rates under varying pH (e.g., pH 3–9 buffers) and UV exposure (254–365 nm). Use HPLC-MS to track degradation products, such as methacrylic acid or penta-2,4-dienol derivatives .
- Isotopic labeling : Introduce ¹³C or ²H labels to trace bond cleavage sites during hydrolysis/oxidation .
Advanced: How can computational modeling predict the reactivity of this compound in pesticide formulations?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic attack sites on the diene and ester groups.
- Molecular docking : Simulate interactions with biological targets (e.g., insect sodium channels) using software like AutoDock Vina. Parameterize force fields using crystallographic data from related esters .
Basic: What analytical techniques are most effective for quantifying this compound in complex mixtures?
Answer:
- GC-MS : Use a polar capillary column (e.g., DB-WAX) with splitless injection. Calibrate using deuterated internal standards to account for matrix effects.
- HPLC-UV : Employ a C18 column with acetonitrile/water gradients; monitor absorbance at 210–220 nm for the conjugated diene system .
Advanced: How does the stereoelectronic environment of this compound influence its stability in polymer matrices?
Answer: The electron-withdrawing ester group increases susceptibility to nucleophilic attack, while the conjugated diene system stabilizes radical intermediates. Assess stability via:
- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures under nitrogen/air.
- Electron paramagnetic resonance (EPR) : Detect radical formation during thermal stress. Compare with structurally similar esters (e.g., methyl methacrylate) to isolate electronic effects .
Advanced: What bioassay designs are appropriate for evaluating the pesticidal activity of this compound derivatives?
Answer:
- Contact toxicity assays : Apply the compound to insect cuticles (e.g., Drosophila melanogaster) and monitor paralysis/death rates.
- Synergism studies : Co-administer with cytochrome P450 inhibitors (e.g., piperonyl butoxide) to assess metabolic resistance pathways.
- Comparative SAR analysis : Modify the diene chain length or ester substituents and correlate changes with bioactivity .
Basic: What precautions are critical when handling this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
